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Introduction

In the landscape of modern medicinal chemistry and drug discovery, the rational design of
novel therapeutics hinges on the availability of versatile and strategically functionalized
molecular building blocks. 5-(2-Chloroethyl)-2-methoxyaniline emerges as a significant
scaffold, embodying a unique combination of reactive and modulatory functional groups. This
substituted aniline derivative, while not extensively documented as a standalone therapeutic
agent, serves as a crucial intermediate in the synthesis of a diverse array of biologically active
molecules.[1][2] Its structure is particularly relevant for constructing libraries of compounds for
high-throughput screening and for the targeted synthesis of enzyme inhibitors, especially in the
field of oncology.[2][3]

This technical guide offers a comprehensive examination of the molecular structure of 5-(2-
Chloroethyl)-2-methoxyaniline. It is intended for researchers, scientists, and drug
development professionals, providing in-depth analysis of its structural elucidation through
spectroscopic technigues, a discussion of its synthesis and chemical reactivity, and an
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exploration of its applications as a key intermediate in pharmaceutical research. The causality
behind its structural features and their influence on its chemical behavior and utility in drug
design will be a central focus.

Molecular Structure and Physicochemical
Properties

The foundational attributes of 5-(2-Chloroethyl)-2-methoxyaniline are dictated by the
interplay of its three key functional moieties: the primary aromatic amine (-NHz), the methoxy
group (-OCHs), and the 2-chloroethyl side chain (-CH2CH2CI), all attached to a benzene ring.

The IUPAC name for this compound is 5-(2-Chloroethyl)-2-methoxyaniline. Its molecular
formula is CoH12CINO, conferring a molecular weight of 185.65 g/mol .[1]

Caption: 2D Structure of 5-(2-Chloroethyl)-2-methoxyaniline.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 2901860-19-1 ChemScene[1]
Molecular Formula CoH12CINO ChemScenel[1]
Molecular Weight 185.65 g/mol ChemScene[1]
Topological Polar Surface Area

35.25 A2 ChemScene[1]
(TPSA)
LogP (octanol-water partition

2.0587 ChemScene[1]
coeff.)
Hydrogen Bond Donors 1 ChemScene[1]
Hydrogen Bond Acceptors 2 ChemScenel[1]

| Rotatable Bonds | 3 | ChemScene[1] |
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The methoxy group at the ortho position to the amine is a strong electron-donating group,
which increases the electron density on the aromatic ring and enhances the nucleophilicity of
the amine.[4] The chloroethyl group provides a reactive handle for nucleophilic substitution,
making it a valuable site for introducing further molecular complexity. The chlorine atom itself
can influence the electronic properties of the molecule and participate in specific interactions
within a biological target.[5]

Spectroscopic Characterization and Structural
Elucidation

The definitive confirmation of the molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline is
achieved through a combination of spectroscopic methods. While a specific complete dataset
for this exact molecule is not publicly available, its expected spectral characteristics can be
accurately predicted based on the well-documented spectra of closely related analogues, such
as 5-chloro-2-methoxyaniline.[6][7]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be highly informative.

e Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic
region (approx. 6 6.5-7.0 ppm). Their splitting pattern will be complex due to their positions
relative to each other and the other substituents. Based on data for 5-chloro-2-
methoxyaniline, a multiplet in the range of & 6.6-6.7 ppm is anticipated.[8]

e Amine Protons (2H): The -NH:z protons will likely appear as a broad singlet, with a chemical
shift that can vary depending on solvent and concentration (typically 6 3.5-4.5 ppm).

¢ Methoxy Protons (3H): The -OCH?s group will give rise to a sharp singlet at approximately 6
3.8 ppm.[8]

¢ Chloroethyl Protons (4H): The two methylene groups (-CH2CH2CI) will appear as two distinct
triplets in the aliphatic region. The methylene group adjacent to the chlorine atom will be
further downfield (approx. & 3.6-3.8 ppm) than the methylene group attached to the aromatic
ring (approx. o 2.8-3.0 ppm), due to the electron-withdrawing effect of the chlorine.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms
in the molecule.

e Aromatic Carbons (6C): These will appear in the range of d 110-150 ppm. The carbons
directly attached to the oxygen and nitrogen atoms will be the most downfield.

e Methoxy Carbon (1C): The -OCHs carbon will produce a signal around & 55-60 ppm.

e Chloroethyl Carbons (2C): The carbon atom bonded to the chlorine (-CH2zCl) will be in the
range of & 40-45 ppm, while the carbon attached to the ring (-CHz-) will be around & 30-35

ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

N-H Stretching: A pair of medium-intensity peaks between 3300-3500 cm~1 is characteristic
of the primary amine.

e C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm~1, while aliphatic C-H
stretches from the methoxy and chloroethyl groups will be just below 3000 cm~1.

e C=C Stretching: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm—1
region.

e C-O Stretching: The aryl-alkyl ether linkage will show a strong, characteristic peak around
1250 cm~1.

o C-CI Stretching: A peak in the fingerprint region, typically between 600-800 cm~1, will indicate
the presence of the C-Cl bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would reveal:
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e Molecular lon (M*): A prominent molecular ion peak at m/z 185. The presence of a chlorine
atom will result in a characteristic M+2 peak at m/z 187, with an intensity approximately one-
third that of the M* peak, corresponding to the natural abundance of the 3’Cl isotope.

o Fragmentation: Key fragmentation patterns would include the loss of a chlorine atom, the
loss of the chloroethyl group, and cleavage of the methoxy group.

Table 2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Range/Value
1H NMR Aromatic H 0 6.5-7.0 ppm
Amine H (-NH2) 0 3.5-4.5 ppm (broad s)
Methoxy H (-OCH?3) 0 ~3.8 ppm (s)
-CHz-Ar 0 2.8-3.0 ppm (1)
-CHz-Cl 4 3.6-3.8 ppm (1)
IR N-H stretch 3300-3500 cm~1
C-O stretch (ether) ~1250 cm™1
C-Cl stretch 600-800 cm~1
MS (EI) Molecular lon (M%) m/z 185

| | Isotope Peak (M+2) | m/z 187 (~33% intensity) |

Synthesis and Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective
utilization in drug development workflows.

Proposed Synthetic Protocol

A plausible and efficient synthesis of 5-(2-Chloroethyl)-2-methoxyaniline can be envisioned
starting from 2-methoxyaniline. The most direct method to introduce the side chain would be
through a Friedel-Crafts acylation reaction.
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Caption: Proposed synthetic workflow for 5-(2-Chloroethyl)-2-methoxyaniline.
Step-by-Step Methodology:

Protection of the Amine: The highly reactive amine group of 2-methoxyaniline is first
protected, for example, by acetylation with acetic anhydride to form N-(2-
methoxyphenyl)acetamide. This prevents side reactions during the subsequent electrophilic
substitution step.

Friedel-Crafts Acylation: The protected aniline is reacted with 2-chloroacetyl chloride in the
presence of a Lewis acid catalyst like aluminum chloride (AICIs).[4] The acylation is directed
primarily to the para position relative to the activating methoxy group, yielding N-(5-(2-
chloroacetyl)-2-methoxyphenyl)acetamide.

Reduction of the Ketone: The carbonyl group of the acetyl side chain is reduced to a
methylene group. This can be achieved under acidic conditions (Clemmensen reduction:
Zn(Hg), HCI) or basic conditions (Wolff-Kishner reduction: Hz2NNHz, KOH).

Deprotection: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to
yield the final product, 5-(2-Chloroethyl)-2-methoxyaniline.

Chemical Reactivity

The reactivity of 5-(2-Chloroethyl)-2-methoxyaniline is governed by its functional groups:

e Aromatic Amine: This group is nucleophilic and will readily undergo reactions such as N-
alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions. The ortho-
methoxy group enhances its reactivity in electrophilic substitution reactions.[4] However, like
other anilines, it is susceptible to oxidation.[9]
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o Chloroethyl Side Chain: The primary alkyl chloride is an excellent electrophilic site for Sn2
reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g.,
amines, azides, thiols, cyanides), making it a key diversification point in combinatorial library
synthesis.

e Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the
electron-donating methoxy and amino groups. The positions ortho and para to these
activators are the most likely sites for subsequent reactions, although steric hindrance from
the existing substituents will play a significant role.

Applications in Drug Development

The true value of 5-(2-Chloroethyl)-2-methoxyaniline lies in its role as a versatile scaffold for
the synthesis of pharmacologically active compounds.[2]

» Kinase Inhibitors: Substituted anilines are a core structural motif in numerous kinase
inhibitors.[2] The aniline nitrogen often serves as a crucial hydrogen bond donor, interacting
with the hinge region of the kinase active site. The rest of the molecule can be elaborated to
occupy adjacent hydrophobic and hydrophilic pockets to achieve potency and selectivity.

» Scaffold for Combinatorial Chemistry: The presence of two distinct reactive sites—the
nucleophilic amine and the electrophilic chloroethyl group—makes this molecule an ideal
starting point for creating large, diverse libraries of compounds for biological screening.[3]

e Modulation of Physicochemical Properties: The methoxy and chloro groups are known to be
beneficial substituents in drug design.[5] The methoxy group can improve metabolic stability
by blocking a potential site of oxidation and can also act as a hydrogen bond acceptor. The
chlorine atom can enhance binding affinity through halogen bonding and improve membrane
permeability.

Safety and Handling

As a substituted aniline, 5-(2-Chloroethyl)-2-methoxyaniline should be handled with care,
assuming it possesses hazards similar to related compounds like o-anisidine and other
chloroanilines.
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» Toxicity: Anilines are generally toxic and can be absorbed through the skin, by inhalation of
dust or vapor, or by ingestion.[10] Chronic exposure to some anilines is associated with an
increased risk of cancer, particularly of the urinary bladder.[9]

o Handling Precautions: Use of appropriate personal protective equipment (PPE) is mandatory.
This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles. All
handling should be performed in a well-ventilated fume hood.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry, and
well-ventilated area, away from strong oxidizing agents and acids.[1][11]

Conclusion

5-(2-Chloroethyl)-2-methoxyaniline is a strategically designed chemical entity whose value is
derived from the synergistic interplay of its constituent functional groups. Its molecular structure
provides a robust and versatile platform for chemical modification, enabling access to a wide
chemical space relevant to drug discovery. A thorough understanding of its spectroscopic
signature, reactivity, and synthetic accessibility allows medicinal chemists to leverage this
building block effectively in the design and synthesis of next-generation therapeutics,
particularly in the development of targeted cancer therapies. As with all reactive chemical
intermediates, adherence to strict safety protocols is essential to ensure its responsible and
effective application in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.echemi.com/sds/o-anisidine-pid_Seven3295.html
https://www.benchchem.com/product/b15365286/docs#molecular-structure-of-5-2-chloroethyl-2-methoxyaniline
https://www.benchchem.com/product/b15365286/docs#molecular-structure-of-5-2-chloroethyl-2-methoxyaniline
https://www.benchchem.com/product/b15365286/docs#molecular-structure-of-5-2-chloroethyl-2-methoxyaniline
https://www.benchchem.com/product/b15365286/docs#molecular-structure-of-5-2-chloroethyl-2-methoxyaniline
https://www.benchchem.com/product/b15365286?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15365286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

